

N-Oleoyl Valine: An Endogenous Lipid Signaling Molecule

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Compound of Interest

Compound Name: N-Oleoyl Valine

Cat. No.: B10776042

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. This technical guide focuses on **N-Oleoyl Valine**, a specific NAAA identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document provides a comprehensive overview of the current understanding of **N-Oleoyl Valine**, including its synthesis, metabolism, and signaling pathways. Detailed experimental protocols for key assays and a summary of available quantitative data, including inferences from closely related molecules, are presented to facilitate further research and drug development efforts targeting this lipid mediator.

Introduction

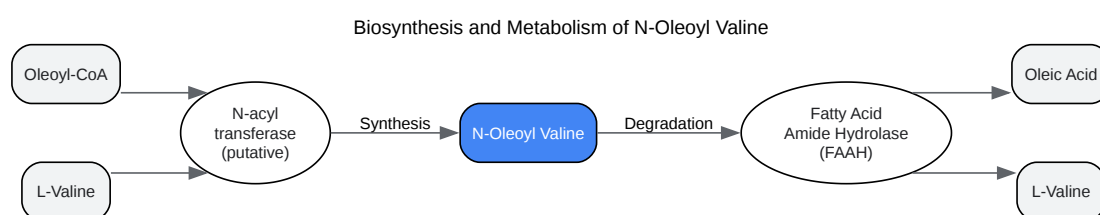
N-acyl amino acids are biologically active lipids formed by the amide linkage of a fatty acid to an amino acid.[1][2] This class of molecules, including **N-Oleoyl Valine**, is increasingly recognized for its role in various physiological and pathophysiological processes. **N-Oleoyl Valine** has been identified as an endogenous antagonist of the TRPV3 receptor, a thermosensitive ion channel implicated in thermoregulation, skin barrier function, and pain sensation.[1][3] Furthermore, its levels are known to increase in response to stimuli such as cold exposure and acute lung injury, suggesting a role in adaptive physiological responses.[3] N-acyl amines, the broader class to which **N-Oleoyl Valine** belongs, are also known to promote mitochondrial uncoupling. This guide aims to provide a detailed technical resource on **N-Oleoyl**

Valine, summarizing the current knowledge and providing practical experimental guidance for researchers in the field.

Biosynthesis and Metabolism

The biosynthesis of **N-Oleoyl Valine**, like other NAAAs, is thought to occur through the enzymatic conjugation of oleic acid (or its activated form, oleoyl-CoA) and the amino acid L-valine. While the specific enzymes responsible for **N-Oleoyl Valine** synthesis have not been definitively identified, N-acyl transferases are the likely candidates.

The degradation of NAAAs is primarily carried out by Fatty Acid Amide Hydrolase (FAAH), an enzyme also responsible for the breakdown of other bioactive lipid amides like anandamide. FAAH hydrolyzes the amide bond of **N-Oleoyl Valine**, releasing oleic acid and valine.



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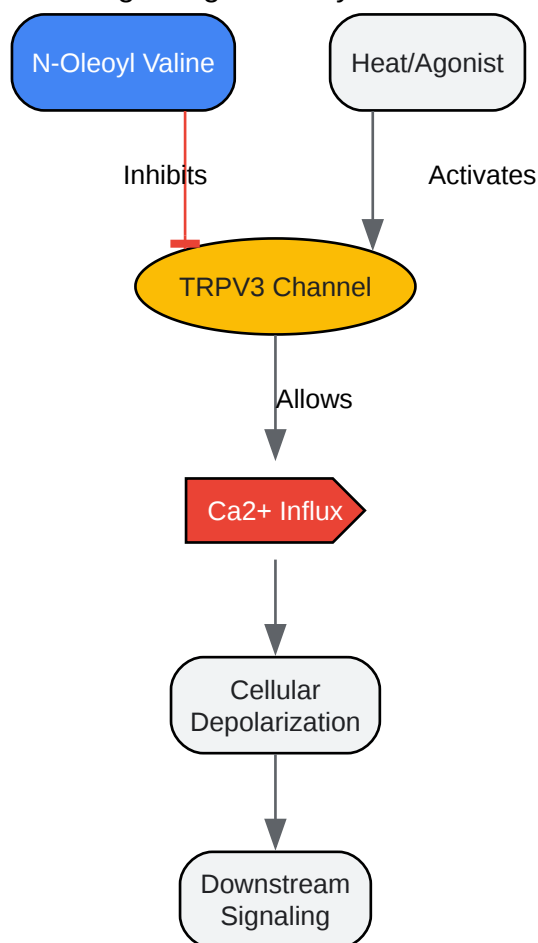
Biosynthesis and Metabolism of **N-Oleoyl Valine**.

Signaling Pathways

The primary signaling mechanism of **N-Oleoyl Valine** identified to date is its antagonism of the TRPV3 ion channel. TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. Its activation by heat or chemical agonists leads to an influx of cations, primarily Ca^{2+} , resulting in cellular depolarization and downstream signaling

events. As an antagonist, **N-Oleoyl Valine** is presumed to bind to the TRPV3 channel and prevent its opening, thereby inhibiting these downstream effects.

N-Oleoyl Valine Signaling Pathway via TRPV3 Antagonism



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N-Oleoyl Valine Signaling Pathway via TRPV3 Antagonism.

Quantitative Data

Direct quantitative data for **N-Oleoyl Valine** is currently limited in the scientific literature. The following tables summarize the available information and include data from closely related N-acyl amino acids to provide context and guide future research.

Table 1: Receptor Binding and Activity

Compound	Target	Assay Type	Value	Reference
N-Oleoyl Valine	TRPV3	Functional	Antagonist	
Dyclonine	TRPV3	Whole-cell patch clamp	IC ₅₀ = 3.2 ± 0.24 μM	
Echinacoside	TRPV3	Whole-cell patch clamp	IC ₅₀ = 21.94 ± 1.28 μM	

Note: IC₅₀ values for known TRPV3 antagonists are provided for context, as a specific K_i or IC₅₀ for **N-Oleoyl Valine** has not been published.

Table 2: Endogenous Tissue Concentrations

Compound	Tissue	Species	Concentration	Reference
N-Oleoyl Valine	Lung	Mouse	Increased in acute lung injury	
N-Oleoyl glycine	Brain	Mouse	~10-20 pmol/g	
N-Oleoyl glycine	Plasma	Mouse	~5-10 pmol/mL	
N-Oleoyl alanine	Brain	Mouse	~2-5 pmol/g	
N-Oleoyl alanine	Plasma	Mouse	~1-3 pmol/mL	

Note: Concentrations for N-oleoyl glycine and alanine are provided as estimates for the potential range of **N-Oleoyl Valine**.

Table 3: Effects on Cellular Processes

Compound	Cellular Process	Cell Type	Effect	Quantitative Data	Reference
N-acyl amines	Mitochondrial Respiration	Various	Uncoupling	N-oleoyl-leucine has comparable potency to oleic acid.	
N-Oleylethanol amine	Cytokine Production	HUVECs	Inhibition of TNF- α induced IL-6 and IL-8	Dose-dependent reduction	
Valine	Inflammatory Response	Caco-2 cells	No significant effect on LPS-induced IL-8 production	-	

Note: Data from structurally or functionally related molecules are presented due to the lack of direct quantitative data for **N-Oleoyl Valine**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **N-Oleoyl Valine**.

Synthesis of N-Oleoyl-L-Valine

This protocol is a general method for the N-acylation of an amino acid using an acyl chloride, adapted for the synthesis of **N-Oleoyl Valine**.

Materials:

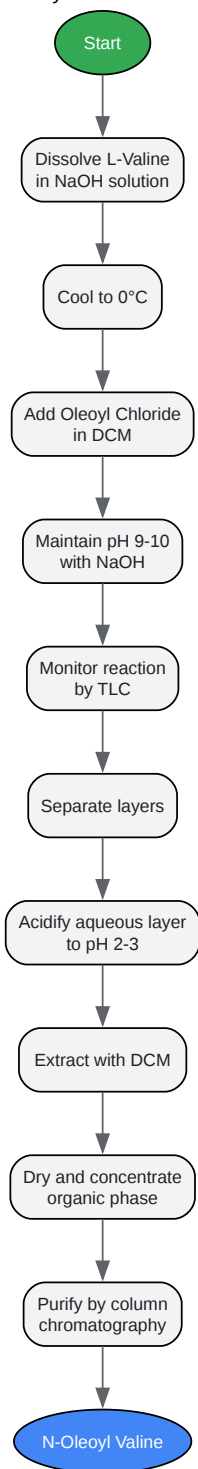
- L-Valine
- Oleoyl chloride

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Dissolution of L-Valine:** Dissolve L-Valine (1 equivalent) in a 1 M NaOH solution and cool the mixture to 0°C in an ice bath with stirring.
- **Acylation:** Slowly add a solution of oleoyl chloride (1 equivalent) in DCM to the cooled amino acid solution.
- **pH Adjustment:** During the addition of oleoyl chloride, maintain the pH of the aqueous layer between 9 and 10 by the dropwise addition of 2 M NaOH.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, separate the organic and aqueous layers.
- **Acidification:** Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.
- **Extraction:** Extract the acidified aqueous layer with DCM (3 x volume).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **N-Oleoyl Valine** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Workflow for the Synthesis of N-Oleoyl-L-Valine



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Workflow for the Synthesis of N-Oleoyl-L-Valine.

TRPV3 Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of **N-Oleoyl Valine** for the TRPV3 receptor.

Materials:

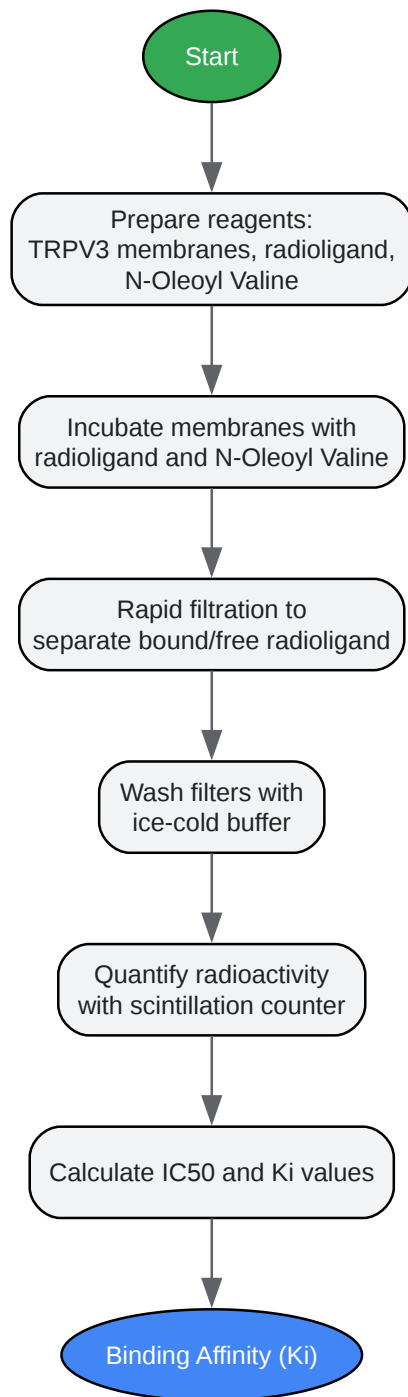
- Cell membranes prepared from a cell line overexpressing human or rodent TRPV3.
- A suitable radioligand for TRPV3 (e.g., a custom tritiated antagonist).
- **N-Oleoyl Valine** (unlabeled competitor).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well plates.
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- **Membrane Preparation:** Prepare cell membranes expressing TRPV3 and determine the protein concentration.
- **Assay Setup:** In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of **N-Oleoyl Valine**.
- **Incubation:** Add the TRPV3-containing cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
- **Termination of Binding:** Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

- **Washing:** Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand against the concentration of **N-Oleoyl Valine**. Determine the IC50 value (the concentration of **N-Oleoyl Valine** that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for TRPV3 Competitive Radioligand Binding Assay

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Workflow for TRPV3 Competitive Radioligand Binding Assay.

Conclusion

N-Oleoyl Valine is an intriguing endogenous lipid signaling molecule with a defined role as a TRPV3 antagonist. Its regulation in response to physiological stressors suggests its importance in homeostatic and protective mechanisms. While significant progress has been made in understanding the broader class of N-acyl amino acids, further research is required to fully elucidate the specific biological functions, quantitative signaling parameters, and therapeutic potential of **N-Oleoyl Valine**. The information and protocols provided in this technical guide serve as a valuable resource to stimulate and support these future investigations.

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References

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